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molecular formula C9H11BrN2 B8503527 (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

(+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

Cat. No. B8503527
M. Wt: 227.10 g/mol
InChI Key: FRQNZGBLRPLODX-SECBINFHSA-N
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Patent
US09187429B2

Procedure details

To a stirred black solution of (rac)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (317 mg, 1.4 mmol) and propionic acid (115 μL, 1.54 mmol) in CH2Cl2 (7.0 mL) at 0° C. was added EDCI (295 mg, 1.54 mmol), stirring was continued over night and the reaction mixture was allowed to warm up to RT. The reaction mixture was poured on aq. 10% KH2PO4 solution followed by extraction with AcOEt (3×). The organic phases were washed once with aq. 10% KH2PO4, aq. sat. NaHCO3 and with aq. sat. NaCl solution. The combined organic phases were dried over Na2SO4, filtered, evaporated and purified by precipitation CH2Cl2/n-pentane to afford the title compound (365 mg, 92%) as light brown solid. MS: 283.0 (M+H+, 1 Br).
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
115 μL
Type
reactant
Reaction Step One
Name
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH:7]([NH2:12])[C:6]=2[CH:5]=[N:4][CH:3]=1.[C:13](O)(=[O:16])[CH2:14][CH3:15].CCN=C=NCCCN(C)C.OP([O-])(O)=O.[K+]>C(Cl)Cl>[Br:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH:7]([NH:12][C:13](=[O:16])[CH2:14][CH3:15])[C:6]=2[CH:5]=[N:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
317 mg
Type
reactant
Smiles
BrC1=CN=CC=2C(CCCC12)N
Name
Quantity
115 μL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
295 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued over night
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with AcOEt (3×)
WASH
Type
WASH
Details
The organic phases were washed once with aq. 10% KH2PO4, aq. sat. NaHCO3 and with aq. sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by precipitation CH2Cl2/n-pentane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=CC=2C(CCCC12)NC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09187429B2

Procedure details

To a stirred black solution of (rac)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (317 mg, 1.4 mmol) and propionic acid (115 μL, 1.54 mmol) in CH2Cl2 (7.0 mL) at 0° C. was added EDCI (295 mg, 1.54 mmol), stirring was continued over night and the reaction mixture was allowed to warm up to RT. The reaction mixture was poured on aq. 10% KH2PO4 solution followed by extraction with AcOEt (3×). The organic phases were washed once with aq. 10% KH2PO4, aq. sat. NaHCO3 and with aq. sat. NaCl solution. The combined organic phases were dried over Na2SO4, filtered, evaporated and purified by precipitation CH2Cl2/n-pentane to afford the title compound (365 mg, 92%) as light brown solid. MS: 283.0 (M+H+, 1 Br).
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
115 μL
Type
reactant
Reaction Step One
Name
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH:7]([NH2:12])[C:6]=2[CH:5]=[N:4][CH:3]=1.[C:13](O)(=[O:16])[CH2:14][CH3:15].CCN=C=NCCCN(C)C.OP([O-])(O)=O.[K+]>C(Cl)Cl>[Br:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH:7]([NH:12][C:13](=[O:16])[CH2:14][CH3:15])[C:6]=2[CH:5]=[N:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
317 mg
Type
reactant
Smiles
BrC1=CN=CC=2C(CCCC12)N
Name
Quantity
115 μL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
295 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued over night
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with AcOEt (3×)
WASH
Type
WASH
Details
The organic phases were washed once with aq. 10% KH2PO4, aq. sat. NaHCO3 and with aq. sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by precipitation CH2Cl2/n-pentane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=CC=2C(CCCC12)NC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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